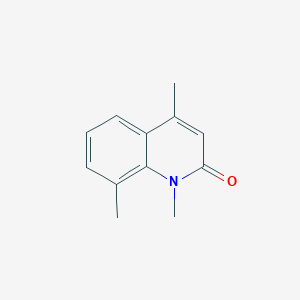

1,4,8-Trimethylquinolin-2(1h)-one

Overview

Description

1,4,8-Trimethylquinolin-2(1H)-one, also known as TMQ, is a heterocyclic compound that has been widely studied for its potential therapeutic applications. TMQ belongs to the class of quinolines, which are organic compounds that are commonly found in many natural products and synthetic chemicals.

Scientific Research Applications

Antioxidant Applications

1,2-Dihydro-2,2,4-trimethylquinoline, a derivative of quinoline, is utilized as an antioxidant in rubber and latex manufacturing. This compound is of interest due to its potential occupational and consumer exposure during rubber processing. It demonstrates the ability to prevent oxidative degradation in these materials. Studies have focused on its dermal application and effects in animal models, emphasizing its role in manufacturing processes (National Toxicology Program technical report series, 1997).

Dynamic NMR and Ab Initio Studies

Dynamic NMR and ab initio studies have been conducted on derivatives of octahydrofuro[3,4‐f]isoquinoline‐7(1H)‐carboxylate and tetrahydro‐2,5,6(1H)‐isoquinolinetricarboxylate, exploring the conformational behavior of these compounds. This research aids in understanding the structural and electronic properties of similar quinoline derivatives (Akhmedov, Myshakin, & Hall, 2004).

Photobiological Activity

The photobiological activity of 1,4,8-Trimethylfuro[2,3-h]quinolin-2(1H)-one has been studied, revealing its potential as a photosensitizing agent. Unlike classic furocoumarins, it induces a strong inhibition of protein synthesis in mammalian cells, displaying unique reaction mechanisms and genotoxicity profiles (Marzano et al., 2004).

Synthesis and Biological Properties

Studies on the synthesis and biological properties of quinolin-2(1H)-one derivatives, like 4-Hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one, have revealed their potential in photochemotherapy. Their ability to inhibit topoisomerase II and show antiproliferative activity under UVA irradiation highlights their importance in medicinal chemistry (Chilin et al., 2003).

Halogenocyclization of Derivatives

The halogenocyclization of 2-allyloxyquinoline derivatives, including 4,8-dimethylquinolin-2(1H)-one, has been explored, leading to the formation of oxazolo[3,2-a]quinolinium salts. This research is significant in the field of organic synthesis and the development of novel quinoline derivatives (Kim, Vershinina, & Sharutin, 2019).

properties

IUPAC Name |

1,4,8-trimethylquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-8-5-4-6-10-9(2)7-11(14)13(3)12(8)10/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRYDEQMZONEKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=O)N2C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60301368 | |

| Record name | 1,4,8-trimethylquinolin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4,8-Trimethylquinolin-2(1h)-one | |

CAS RN |

53761-47-0 | |

| Record name | NSC142631 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,8-trimethylquinolin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

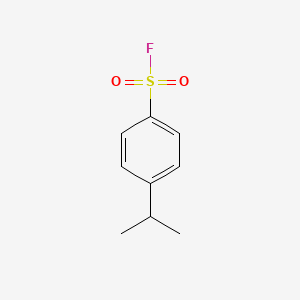

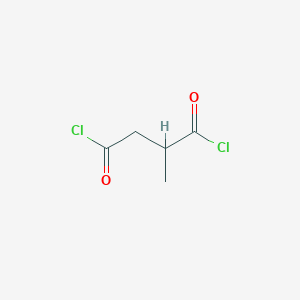

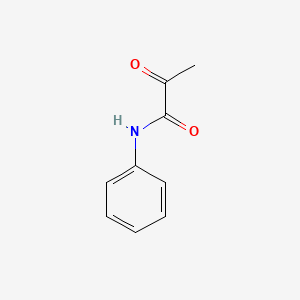

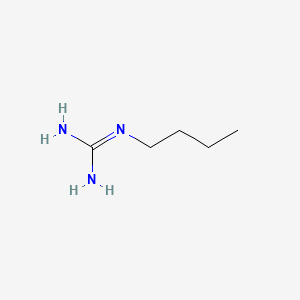

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]glycinate](/img/structure/B3060509.png)

![N-(3,4-dimethoxyphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B3060516.png)